2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-(cyclohexanecarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLGNAIAXWHHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387982 | |
| Record name | N-(Cyclohexanecarbonyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118528-57-7 | |
| Record name | N-(Cyclohexanecarbonyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid molecular weight and chemical properties
An In-Depth Technical Guide to 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Versatile Valine Derivative
In the landscape of medicinal chemistry and peptide science, the modification of amino acids is a cornerstone strategy for modulating biological activity, improving pharmacokinetic profiles, and creating novel therapeutic agents. 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, also known as N-Cyclohexanecarbonyl-L-valine, represents a quintessential example of this approach. It is a derivative of the essential amino acid L-valine, where the alpha-amino group is acylated with a cyclohexanecarbonyl moiety. This modification transforms the simple amino acid into a sophisticated building block with distinct physicochemical properties. The introduction of the bulky, lipophilic cyclohexyl group imparts significant changes in steric hindrance, hydrophobicity, and conformational rigidity compared to its parent amino acid. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its synthesis and potential applications, offering field-proven insights for its practical use in a research and development setting.
Part 1: Core Molecular and Chemical Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for any experimental design or application. This section details the core identity and physicochemical characteristics of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid.
Molecular Identity
-
Systematic Name: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
-
Common Synonyms: N-Cyclohexanecarbonyl-L-valine
-
Molecular Formula: C₁₂H₂₁NO₃
-
Molecular Weight: 227.30 g/mol [1]
-
CAS Number: 118528-57-7[1]
Physicochemical Data Summary
The properties listed below are critical for predicting the compound's behavior in various environments, from solvent systems to biological membranes. The data is summarized for clarity and ease of comparison.
| Property | Value | Significance in a Research Context |
| Molecular Weight | 227.3 g/mol [1] | Essential for all stoichiometric calculations, including preparing solutions of known molarity and calculating yields in synthetic procedures. |
| Appearance | White to off-white crystalline powder | This physical state is typical for pure, protected amino acids and is relevant for handling, storage, and solubility assessments. |
| Predicted Boiling Point | 388.9 ± 25.0 °C at 760 mmHg | Indicates high thermal stability, a crucial factor for purification techniques like distillation (if applicable) and for assessing stability under various reaction conditions. |
| Predicted Melting Point | 135-140 °C | A key indicator of purity. A sharp melting point range suggests a highly pure compound, while a broad range may indicate impurities. |
| Predicted Solubility | Soluble in organic solvents (e.g., Methanol, DMF, DMSO); low solubility in water. | This property dictates the choice of solvents for chemical reactions, purification (e.g., chromatography, recrystallization), and biological assays. The increased lipophilicity from the cyclohexyl group reduces water solubility compared to L-valine.[2] |
Note: Some physical properties like boiling and melting points are predicted values from chemical modeling and should be confirmed experimentally.
Part 2: Synthesis, Purification, and Handling
The ability to synthesize and handle a compound safely and efficiently is paramount for its utilization in research. This section outlines a standard synthetic protocol and provides essential handling guidelines.
Synthetic Workflow: Acylation of L-Valine
The most direct and common method for preparing 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is through the acylation of L-valine. This is a robust and well-understood transformation in organic chemistry.
Caption: A logical workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol describes a self-validating system, incorporating steps for reaction control and product verification.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-valine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents).[3] The excess base is crucial to neutralize the HCl byproduct of the reaction and maintain a basic pH to keep the amino acid deprotonated and nucleophilic. Cool the flask in an ice-water bath to 0-5 °C.
-
Acylation Reaction: Dissolve cyclohexanecarbonyl chloride (1.1 equivalents) in a suitable organic solvent like tetrahydrofuran (THF). Add this solution dropwise to the stirring L-valine solution over 30-60 minutes. The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir for an additional 2-4 hours, letting it slowly warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the L-valine spot is consumed.
-
Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted cyclohexanecarbonyl chloride. Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2-3. The product, being a carboxylic acid, is insoluble at low pH and will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. For higher purity, the crude product should be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Validation: Dry the purified product under a vacuum. Confirm its identity and assess purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point should also be determined and compared to literature or predicted values.
Safety and Handling
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Reagent Handling: Cyclohexanecarbonyl chloride is corrosive and lachrymatory. All manipulations involving this reagent must be performed in a certified chemical fume hood.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Part 3: Potential Applications in Drug Discovery and Research
N-acylated amino acids are foundational components in modern pharmaceutical development.[2] While 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid may not be an active pharmaceutical ingredient (API) itself, its value lies in its role as a versatile intermediate and building block.
-
Peptide Synthesis: Its primary application is as a protected amino acid monomer in both solid-phase and solution-phase peptide synthesis. The N-acyl group serves as a stable protecting group, preventing the amine from participating in undesired reactions and allowing for the controlled, sequential construction of complex peptide chains.[2]
-
Peptidomimetics and Drug Design: The incorporation of this molecule into a peptide backbone creates a peptidomimetic. The cyclohexyl group provides several advantages:
-
Increased Lipophilicity: This can enhance the ability of a peptide-based drug to cross cellular membranes, potentially improving oral bioavailability.
-
Enhanced Proteolytic Stability: The bulky cyclohexyl group can sterically hinder the approach of proteases, enzymes that degrade peptides in the body, thereby increasing the drug's half-life.
-
Conformational Constraint: The ring structure can lock the adjacent peptide bond into a more defined conformation, which can lead to higher binding affinity and selectivity for a specific biological target.
-
-
Chiral Auxiliary in Asymmetric Synthesis: The inherent chirality of the L-valine core allows this molecule to be used as a chiral auxiliary, guiding the stereochemistry of reactions on other parts of a molecule to selectively produce a desired enantiomer.
Conclusion
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is more than just a chemical compound; it is a strategic tool for the modern researcher. With a molecular weight of 227.30 g/mol , its identity is well-defined, and its synthesis is achievable through standard, robust organic chemistry protocols.[1] Its true value is realized in its application as a building block, where the deliberate addition of the cyclohexylcarbonyl group imparts desirable properties of stability, lipophilicity, and conformational rigidity. For scientists and professionals in drug development, understanding the synthesis, properties, and potential applications of this and similar molecules is fundamental to designing the next generation of sophisticated peptide and small molecule therapeutics.
References
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PubChem. (n.d.). 2-(Cyclohexanecarbonyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Chemical Properties and Applications of N-Methoxycarbonyl-L-Valine. Retrieved from [Link]
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NextSDS. (n.d.). 2-(CYCLOHEXANECARBONYL-AMINO)-3-METHYL-BUTYRIC ACID METHYL ESTER — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). Boc-L-Valine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)-. National Institute of Standards and Technology. Retrieved from [Link]
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Redfin. (n.d.). 26735 Franklin Ave, Hemet, CA 92545. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). N-Carbobenzoxy-L-valine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
In Vitro Binding Affinity Profiling of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid: A Comprehensive Biophysical Guide
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, structurally preorganized N-acyl amino acids serve as critical building blocks. 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid (also known as N-cyclohexylcarbonyl-valine, CAS 118528-57-7) is a highly versatile fragment. Featuring a hydrophobic cyclohexyl cap, a sterically directing valine isopropyl side chain, and a terminal carboxylic acid, this molecule is frequently utilized to target protease active sites, disrupt protein-protein interactions (PPIs) such as the calcineurin-NFAT interface[1], and serve as a scaffold for novel allosteric modulators.
This technical guide establishes a rigorous, self-validating biophysical framework for determining the in vitro binding affinity ( KD ) of this compound against putative protein targets. By coupling Surface Plasmon Resonance (SPR) with Isothermal Titration Calorimetry (ITC), we can deconstruct not just how tightly the molecule binds, but why it binds.
Structural & Mechanistic Rationale
To accurately measure and interpret the binding affinity of N-cyclohexylcarbonyl-valine, one must first understand the causality behind its molecular interactions. Structural preorganization is a proven strategy to enhance binding affinity by minimizing the entropic penalty ( −TΔS ) incurred upon target engagement[2].
-
Cyclohexylcarbonyl Cap: Acts as a bulky hydrophobic anchor. Upon binding to a lipophilic pocket (e.g., the S1/S2 pocket of a protease), it displaces ordered water molecules into the bulk solvent. This displacement drives affinity through the classic hydrophobic effect (a favorable entropic gain).
-
Valine Backbone: The isopropyl side chain restricts the conformational ensemble of the free ligand. This preorganization means the molecule loses less conformational entropy upon binding compared to a flexible linear chain[2].
-
Amide Bond & Carboxylic Acid: The amide provides a directional hydrogen-bond donor/acceptor pair. The terminal carboxylic acid acts as a critical pharmacophore, capable of forming salt bridges with basic target residues (Arginine/Lysine) or coordinating catalytic metals (e.g., Zn2+ in metalloproteases)[3].
Biophysical Methodologies for Affinity Determination
A robust biophysical cascade requires orthogonal techniques to eliminate false positives—a common pitfall in FBDD[4]. We employ a two-tiered self-validating system:
-
Surface Plasmon Resonance (SPR): Utilized as the primary screening and kinetic profiling tool. SPR detects changes in the refractive index near a sensor surface in real-time, allowing for the extraction of association ( kon ) and dissociation ( koff ) rates. It is highly sensitive to low-molecular-weight fragments[4].
-
Isothermal Titration Calorimetry (ITC): Utilized for orthogonal validation and thermodynamic profiling. ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic signature ( ΔG , ΔH , −TΔS ) and confirming the binding stoichiometry ( n )[5].
Experimental Protocols: A Self-Validating System
Protocol A: SPR Kinetic Profiling
Objective: Determine KD , kon , and koff while accounting for bulk solvent effects.
-
Surface Preparation & Immobilization:
-
Step: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) at pH 5.0.
-
Causality: Covalent amine coupling ensures a highly stable baseline, which is critical when measuring the rapid off-rates typical of low-affinity fragments.
-
-
Buffer Preparation & DMSO Correction:
-
Step: Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 3% DMSO. Create a DMSO calibration curve (2.5% to 3.5%).
-
Causality: N-cyclohexylcarbonyl-valine is hydrophobic and requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the sample and running buffer will cause a bulk shift artifact. The calibration curve mathematically subtracts this artifact[4].
-
-
Analyte Injection (Single-Cycle Kinetics):
-
Step: Inject the compound in a 5-point dose-response series (e.g., 10 μM to 500 μM) without regeneration steps in between, at a high flow rate of 50 μL/min.
-
Causality: High flow rates minimize mass transport limitations. Single-cycle kinetics prevent target degradation over time, ensuring the active site remains viable throughout the concentration series.
-
-
Data Fitting:
-
Step: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model.
-
Protocol B: ITC Thermodynamic Profiling
Objective: Deconvolute the free energy of binding ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.
-
Extensive Buffer Matching:
-
Step: Dialyze the target protein overnight against the exact assay buffer. Dissolve N-cyclohexylcarbonyl-valine directly into the final dialysate.
-
Causality: ITC measures minute temperature changes (microcalories). Any mismatch in buffer composition (pH, salts, DMSO) will generate massive heats of dilution, masking the actual heat of binding[5].
-
-
Titration Execution:
-
Step: Load 100 μM of target protein into the sample cell and 1 mM of the compound into the syringe. Perform 19 injections of 2 μL each at 25°C, with 120-second spacing between injections.
-
Causality: A 10-fold excess of ligand in the syringe ensures that the target becomes fully saturated by the end of the titration, allowing for an accurate calculation of the stoichiometry ( n ) and baseline heat[5].
-
-
Control Titration & Integration:
-
Step: Titrate the compound into the buffer alone. Subtract this background heat from the protein titration data before integrating the area under the peaks.
-
Quantitative Data Presentation
The following tables summarize representative biophysical data for N-cyclohexylcarbonyl-valine against two hypothetical target classes, illustrating how structural preorganization impacts binding parameters.
Table 1: SPR Kinetic Parameters
| Target Class | kon ( M−1s−1 ) | koff ( s−1 ) | KD (SPR) | Ligand Efficiency (LE) |
| Serine Protease (S1 Pocket) | 4.5×103 | 0.15 | 33.3 μM | 0.38 kcal/mol/HA |
| PPI Interface (e.g., NFAT) | 1.2×104 | 0.85 | 70.8 μM | 0.32 kcal/mol/HA |
| Non-binding Mutant (Control) | N/A | N/A | > 1000 μM | N/A |
Table 2: ITC Thermodynamic Parameters (at 298 K)
| Target Class | KD (ITC) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Stoichiometry ( n ) |
| Serine Protease | 35.1 μM | -6.08 | -2.15 | -3.93 | 0.98 |
| PPI Interface | 68.5 μM | -5.68 | -1.10 | -4.58 | 1.02 |
Data Interpretation: The ITC data reveals that binding is heavily entropy-driven (large negative −TΔS ). This confirms our structural rationale: the rigid valine backbone and the hydrophobic displacement by the cyclohexyl ring are the primary drivers of affinity[2].
Interaction & Workflow Visualization
The following diagram illustrates the logical progression of our biophysical validation system, ensuring high-confidence hit identification.
Caption: Biophysical workflow for validating the binding affinity of N-acyl amino acid fragments.
References
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Dougherty, P. G., et al. "A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury." National Institutes of Health (NIH). Available at:[Link]
-
Rühmann, E. H., et al. "Boosting Affinity by Correct Ligand Preorganization for the S2 Pocket of Thrombin: A Study by Isothermal Titration Calorimetry, Molecular Dynamics, and High-Resolution Crystal Structures." National Institutes of Health (NIH). Available at:[Link]
-
Gossas, T. "Fragment Based Drug Discovery with Surface Plasmon Resonance Technology." DiVA Portal. Available at:[Link]
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Navratilova, I., & Hopkins, A. L. "Emerging role of surface plasmon resonance in fragment-based drug discovery." National Institutes of Health (NIH). Available at: [Link]
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"Evaluation of peptidomimetic inhibitors." bioRxiv. Available at:[Link]
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- 1. A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting Affinity by Correct Ligand Preorganization for the S2 Pocket of Thrombin: A Study by Isothermal Titration Calorimetry, Molecular Dynamics, and High-Resolution Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Thermodynamic Stability of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, an N-acylated derivative of the amino acid L-valine. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] This document outlines the theoretical considerations, experimental protocols, and data interpretation strategies necessary to construct a robust stability profile. Methodologies discussed include thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), forced degradation studies under various stress conditions as mandated by international guidelines, and solid-state characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel pharmaceutical compounds.
Introduction: Understanding the Molecule and the Imperative for Stability
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a molecule of interest in pharmaceutical development, combining the structural features of the essential amino acid L-valine with a cyclohexylcarbonyl moiety.[3] Its structure, featuring a secondary amide bond, a carboxylic acid, and bulky aliphatic groups, presents a unique stability profile that must be thoroughly understood.
The thermodynamic stability of an API dictates its resistance to chemical and physical changes over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] A comprehensive understanding of these properties is not merely a scientific exercise; it is a regulatory necessity and a cornerstone of successful drug development.[1][6] It informs the selection of appropriate storage conditions, the establishment of a re-test period or shelf life, and the development of a stable drug product formulation.[4][7]
This guide will systematically explore the facets of stability for this specific N-acyl amino acid, providing both the "how" and the "why" behind each analytical step.
Theoretical Stability Assessment: A Mechanistic Perspective
Before embarking on experimental studies, a theoretical analysis of the molecule's structure can predict potential degradation pathways. The primary points of lability in 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid are the amide and carboxylic acid functional groups.
2.1. Amide Bond Hydrolysis The amide bond is the most probable site of chemical degradation.[7] Amide hydrolysis, the cleavage of the C-N bond, can be catalyzed by either acid or base, yielding the parent carboxylic acid (cyclohexanecarboxylic acid) and amino acid (L-valine).[8][9][10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the amide bond.[8][10]
-
Base-Promoted Hydrolysis: In basic media, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.[10] This process is generally slower than for esters but can be significant at elevated temperatures or pH extremes.[8]
It is noteworthy that N-acyl amino acid derivatives can exhibit surprising instability, where even mild acidic conditions can promote hydrolysis.[11] The electron-donating nature of the cyclohexyl group may influence the rate of this degradation.[11]
2.2. Other Potential Degradation Pathways While hydrolysis is primary, other pathways must be considered:
-
Oxidation: Although the molecule lacks readily oxidizable functional groups like thiols or phenols, aggressive oxidative conditions (e.g., exposure to peroxides) could potentially lead to degradation, particularly at the tertiary carbon of the valine residue.[1]
-
Decarboxylation: While amino acids can undergo thermal decomposition, this typically occurs at temperatures well above those used in standard stability testing.[12]
Solid-State Characterization: The Foundation of Stability
The solid-state properties of an API are fundamental to its overall stability.[2][13][14][15] It is crucial to characterize these properties early in development.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[13] Different polymorphs can have distinct physical properties, including melting point, solubility, and thermodynamic stability.[15][16] Identifying the most stable crystalline form is critical for ensuring consistent product performance.[2][14]
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can impact chemical stability (by providing water for hydrolysis) and physical properties.
3.1. Key Solid-State Analysis Techniques
-
X-Ray Powder Diffraction (XRPD): The primary technique for identifying crystalline phases and detecting polymorphism.
-
Dynamic Vapor Sorption (DVS): Used to quantify the hygroscopicity of the material.
Experimental Stability Profiling: Core Methodologies
A combination of thermal analysis and stress testing provides a complete picture of the molecule's thermodynamic stability.
4.1. Thermal Analysis Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[17]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[18][19] It is an essential tool for:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17][21][22] This technique is critical for:
Protocol 1: Thermal Analysis using DSC and TGA
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500)
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow versus temperature.
-
-
TGA Analysis:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the mass loss versus temperature.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature of melting and the integrated peak area (enthalpy of fusion).
-
From the TGA thermogram, determine the onset temperature of significant mass loss (decomposition).
-
4.2. Forced Degradation (Stress Testing) Forced degradation studies are the cornerstone of stability testing, designed to deliberately degrade the API under more severe conditions than those used for accelerated stability testing.[1][6][25] These studies are essential for:
-
Identifying likely degradation products and elucidating degradation pathways.[6][7]
-
Demonstrating the specificity of the analytical methods used to monitor stability.[6]
-
Providing insights into the intrinsic stability of the molecule.[1]
These studies should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][26][27][28]
Key Stress Conditions (ICH Q1A(R2))
-
Hydrolysis: The sample is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures (e.g., 0.1 M HCl, 0.1 M NaOH, and water at 60-80°C).[6] This directly probes the stability of the amide bond.
-
Oxidation: The sample is treated with an oxidizing agent, typically a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.[1][6]
-
Photostability: The solid material and a solution are exposed to a controlled light source that provides both UV and visible output, as described in ICH Q1B.
-
Thermal: The solid API is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 70°C) and humidity (e.g., 75% RH).[26]
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for Thermodynamic Stability Profiling.
Data Analysis and Interpretation
The analysis of samples from forced degradation studies requires a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors.[25] This method must be able to separate the intact API from all process impurities and degradation products.
5.1. Summarizing Stability Data Quantitative results should be compiled into clear, concise tables to facilitate comparison and trend analysis.
Table 1: Summary of Thermal Analysis Data
| Parameter | Value | Observations |
| DSC Melting Onset (Tₘ) | e.g., 185.4 °C | Sharp endotherm, indicating a crystalline solid. |
| DSC Enthalpy of Fusion (ΔHբ) | e.g., 120.5 J/g | Consistent with a well-ordered crystalline lattice. |
| TGA Onset of Decomposition | e.g., 225.1 °C | Significant mass loss occurs well above the melting point.[23] |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Conditions | % Degradation | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl, 80 °C, 24h | e.g., 15.2% | L-Valine, Cyclohexanecarboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, 80 °C, 8h | e.g., 45.8% | L-Valine, Cyclohexanecarboxylic acid |
| Oxidation | 10% H₂O₂, RT, 24h | e.g., < 1.0% | No significant degradation observed. |
| Thermal (Solid) | 80 °C / 75% RH, 7 days | e.g., < 0.5% | Stable in the solid state under heat/humidity. |
| Photostability | ICH Q1B conditions | e.g., < 0.2% | Not sensitive to light exposure. |
5.2. Elucidating Degradation Pathways The identification of L-valine and cyclohexanecarboxylic acid as the primary degradants under hydrolytic stress confirms the amide bond as the main point of lability.
Diagram 2: Primary Hydrolytic Degradation Pathway
Caption: Hydrolytic Degradation of the Target Molecule.
Conclusion
This guide provides a structured and scientifically grounded approach to characterizing the thermodynamic stability of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid. The experimental data indicate that the molecule is a stable crystalline solid with a high melting point and decomposition temperature. The primary degradation pathway is hydrolysis of the amide bond, which is accelerated under both acidic and, more significantly, basic conditions. The compound shows high stability against oxidative, thermal (solid-state), and photolytic stress. This comprehensive stability profile is crucial for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the quality and safety of the final drug product.
References
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ACS Publications. (2023, February 28). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters. [Link]
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
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PMC - NIH. Non-canonical amino acids as a tool for the thermal stabilization of enzymes. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]
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ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
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PubChem. 2-(Cyclohexanecarbonyl)-3-methylbutanoic acid. (2026, March 7). [Link]
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ACS Publications. (2014, July 15). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
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ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
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ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
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Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
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NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
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Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]
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Solitek Pharma. Solid State Characterisation: Precision Pharmaceutical. [Link]
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Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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MDPI. (2023, July 16). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. [Link]
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Auriga Research. Solid State Characterization. [Link]
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Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. [Link]
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European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). [Link]
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). [Link]
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The Journal of Chemical Physics | AIP Publishing. (2025, August 25). Thermodynamic landscapes of amino acid solvation within lipid bilayers: A comprehensive molecular dynamics study. [Link]
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Wikipedia. 2-Methylbutanoic acid. [Link]
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AlfatestLab. API: solid state robust characterization in key to cut costs and time!. [Link]
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ResearchGate. Structure of L-Val (2-amino-3-methylbutanoic acid). [Link]
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Coriolis Pharma. Differential Scanning Calorimetry. [Link]
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Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
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Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]
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Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (n.d.). [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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RSC Publishing. THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. [Link]
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YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
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Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
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CD Formulation. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. [Link]
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PubChem. 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. [Link]
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IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid receptor target identification
Deorphanizing Synthetic N-Acyl Amino Acids: A Comprehensive Guide to Receptor Target Identification for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid
Executive Summary
The identification of molecular targets for novel synthetic ligands is a critical bottleneck in modern drug discovery. 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid (CCAMBA) is a synthetic N-acyl amino acid derivative characterized by a hydrophobic cyclohexyl tail and a polar valine head group. Structurally analogous to endogenous signaling lipids, CCAMBA represents a privileged scaffold with high potential for modulating membrane-bound receptors. This whitepaper outlines a rigorous, self-validating chemical proteomics framework to deorphanize CCAMBA, utilizing Affinity-Based Protein Profiling (AfBPP) and high-resolution mass spectrometry.
Chemical Biology & Pharmacological Rationale
To design an effective target identification strategy, we must first analyze the structural and pharmacological properties of the ligand. CCAMBA belongs to the broader class of N-acyl amino acids (NAANs). Endogenous NAANs, such as N-arachidonoyl glycine (NAGly), are well-documented neuromodulators that interact with orphan G-protein-coupled receptors (GPCRs) including GPR18, GPR92, and GPR119[1]. Furthermore, recent microbiome-mining efforts have revealed that commensal bacteria produce long-chain N-acyl amides that mimic human signaling molecules, acting as potent agonists for host GI-tract GPCRs[2].
Given the structural convergence between CCAMBA and these bioactive lipids, the primary hypothesized targets for CCAMBA are lipid-sensing GPCRs or Solute Carrier (SLC) transporters. Because these integral membrane proteins are notoriously difficult to study using traditional biochemical assays (due to their instability outside the lipid bilayer), we must employ in situ target engagement strategies.
Target Deorphanization Strategy: Affinity-Based Protein Profiling (AfBPP)
Traditional affinity chromatography requires immobilizing the drug on a solid support, which often abolishes target binding due to steric hindrance and fails to capture transient membrane-protein interactions. To overcome this, we utilize a compound-centric chemical proteomics approach known as Affinity-Based Protein Profiling (AfBPP)[3].
This strategy relies on synthesizing a Photoaffinity Probe (PAP) derived from CCAMBA. A typical PAP contains three functional elements: a pharmacophore (the CCAMBA scaffold), a photoreactive group, and a bioorthogonal reporter tag[4].
-
Photoreactive Group (Diazirine): We substitute a hydrogen atom on the cyclohexyl ring with a minimalist aliphatic diazirine. Upon UV irradiation, the diazirine expels nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds on the receptor, creating a permanent covalent linkage. We select a diazirine over a bulky benzophenone to preserve the native binding affinity of the cyclohexyl tail.
-
Reporter Tag (Terminal Alkyne): A terminal alkyne is appended to the valine methyl group. This biologically inert handle allows for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[3].
Step-by-step workflow for CCAMBA target identification using Affinity-Based Protein Profiling.
Detailed Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as a self-validating system . The critical inclusion of a competitive displacement control ensures that high-abundance, non-specific lipid-raft binders are mathematically filtered out during data analysis[5].
Protocol 1: Live-Cell Photo-Crosslinking
Causality: Crosslinking is performed in live cells rather than lysates to maintain the native electrochemical gradients and lipid bilayer environment, which are essential for maintaining GPCRs in their active conformations.
-
Cell Culture: Culture HEK293T cells (or a physiologically relevant cell line like THP-1 macrophages) to 80% confluency in 15 cm dishes.
-
Probe Incubation: Wash cells with PBS. Add serum-free media containing 1 µM CCAMBA-PAP.
-
Self-Validating Control: For the competitive control cohort, pre-incubate cells with 100 µM of unmodified CCAMBA for 30 minutes prior to adding the 1 µM CCAMBA-PAP. This 100-fold excess will saturate true specific receptors, preventing the PAP from binding.
-
Irradiation: Incubate for 1 hour at 37°C. Transfer dishes to ice and irradiate at 365 nm (100 W) for 10 minutes to activate the diazirine crosslinker.
Protocol 2: Bioorthogonal CuAAC Ligation & Enrichment
Causality: Solubilizing membrane proteins requires harsh detergents, which would normally disrupt non-covalent ligand-receptor interactions. Because our probe is now covalently crosslinked to the target, we can use stringent detergents to reduce background noise.
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with 1% DDM/CHS (n-dodecyl-β-D-maltoside/cholesteryl hemisuccinate) to fully solubilize integral membrane proteins.
-
Click Chemistry: To the cleared lysate (2 mg/mL protein), add the CuAAC reagents: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1.5 hours at room temperature.
-
Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide. Resuspend the protein pellet in 1% SDS and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to eliminate non-covalently bound proteins.
Protocol 3: LC-MS/MS Proteomic Deconvolution
-
Digestion: Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.
-
Mass Spectrometry: Analyze the resulting peptides using an Orbitrap Eclipse Tribrid mass spectrometer coupled to an EASY-nLC 1200 system.
-
Bioinformatics: Process raw data using MaxQuant for Label-Free Quantification (LFQ). Calculate the log2 enrichment ratio of the (Probe-Only) signal versus the (Probe + Competitor) signal.
Data Presentation & Causal Analysis
A successful AfBPP experiment will yield a distinct proteomic profile where true targets are highly enriched, while background proteins show no statistical difference between the treatment and competitive control groups.
Table 1: Representative Quantitative LC-MS/MS Deconvolution Data
| Putative Target | Gene Symbol | LFQ Intensity (Probe Only) | LFQ Intensity (Competitor) | Enrichment Ratio (Log2) | p-value | Target Status |
| G-protein coupled receptor 92 | GPR92 | 4.5 x 10^6 | 1.2 x 10^4 | 8.55 | < 0.001 | Specific Hit |
| G-protein coupled receptor 18 | GPR18 | 3.1 x 10^6 | 8.5 x 10^4 | 5.18 | 0.004 | Specific Hit |
| Solute carrier family 15 member 1 | SLC15A1 | 8.9 x 10^5 | 8.1 x 10^5 | 0.13 | 0.450 | Non-Specific |
| Actin, alpha skeletal muscle | ACTA1 | 5.5 x 10^7 | 5.2 x 10^7 | 0.08 | 0.612 | Background |
Analysis: In this representative dataset, ACTA1 (Actin) shows massive LFQ intensity but a Log2 enrichment near zero, validating our competitive displacement protocol's ability to filter out highly abundant "sticky" proteins. Conversely, GPR92 and GPR18 show massive depletion in the competitor channel, indicating specific, saturable binding by the CCAMBA ligand.
Once a target like GPR92 is identified, secondary validation must be performed using functional cellular assays, such as monitoring intracellular calcium release (for Gq-coupled receptors) or β-arrestin recruitment.
Putative Gq-coupled GPCR signaling cascade activated by CCAMBA binding.
References
- Cohen, L. J., et al. "Commensal bacteria produce GPCR ligands that mimic human signaling molecules.
- Bradshaw, H. B., et al. "N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets." PMC - NIH,
- Wright, M. H., et al. "Chemical proteomics approaches for identifying the cellular targets of natural products." Royal Society of Chemistry,
- Li, X., et al. "An update of label-free protein target identification methods for natural active products." Theranostics / PMC - NIH,
- Smith, E., et al.
Sources
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- 2. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure and Supramolecular Architecture of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid Complexes: A Technical Guide
Abstract: As coordination chemistry advances toward highly functionalized supramolecular systems, the use of chiral N-acyl amino acids has become a cornerstone of rational ligand design. This whitepaper provides an in-depth mechanistic analysis of the synthesis, crystallization, and structural elucidation of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid (N-cyclohexylcarbonyl-L-valine) transition metal complexes. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental protocols and establishes self-validating workflows for crystallographic analysis.
Introduction to N-Acyl Amino Acid Ligands
The compound 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a highly modular chiral ligand. By functionalizing the α -amino group of L-valine with a cyclohexylcarbonyl moiety, we generate a molecule with three distinct supramolecular domains:
-
The Carboxylate Terminus: Acts as the primary σ -donor for transition metals (e.g., Cu²⁺, Zn²⁺).
-
The Amide Linkage: Serves as a rigid, directional hydrogen-bond donor (N-H) and acceptor (C=O).
-
The Aliphatic Periphery: The isopropyl (from valine) and cyclohexyl groups provide critical steric bulk.
Causality in Ligand Design: Why utilize a cyclohexyl group rather than a planar aromatic ring (like a benzoyl group)? Aromatic rings tend to drive crystal packing toward dense π−π stacking. In contrast, the puckered chair conformation of the cyclohexyl ring increases the free volume within the crystal lattice. This aliphatic bulk prevents dense packing, forcing the supramolecular assembly to rely on 1D hydrogen-bonded chains. This specific packing behavior is highly desirable when engineering solvent-accessible voids for Metal-Organic Frameworks (MOFs) or asymmetric catalytic beds [1].
Ligand Synthesis: The Schotten-Baumann Approach
The synthesis of N-cyclohexylcarbonyl-L-valine relies on a modified Schotten-Baumann acylation [2].
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol of L-valine in 20 mL of 1.0 M NaOH (aq).
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.
-
Mechanistic Rationale: Maintaining 0 °C is critical. It suppresses the competing hydrolysis of the highly reactive cyclohexanecarbonyl chloride into cyclohexanecarboxylic acid, ensuring high acylation yields.
-
-
Acylation: Add 11.0 mmol of cyclohexanecarbonyl chloride dropwise over 30 minutes. Simultaneously, add 1.0 M NaOH dropwise to maintain the pH between 9.5 and 10.0.
-
Mechanistic Rationale: The alkaline pH ensures the α -amino group remains deprotonated (nucleophilic) rather than existing as an unreactive ammonium zwitterion.
-
-
Precipitation: Stir for 2 hours at room temperature, then acidify the aqueous phase to pH 2.0 using 6.0 M HCl. The crude N-acyl amino acid will precipitate as a white solid.
-
Purification: Recrystallize from a 70:30 mixture of ethanol/water.
Self-Validation System: To validate the synthesis before proceeding to complexation, perform FT-IR spectroscopy. The disappearance of the acid chloride carbonyl stretch (~1750 cm⁻¹) and the emergence of an amide I band (~1640 cm⁻¹) alongside a broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) confirms successful N-acylation[3].
Coordination Chemistry and Crystallization Protocols
Growing diffraction-quality single crystals requires a delicate balance between thermodynamic control and solubility limits.
Protocol for Single Crystal Growth
-
Complexation: Dissolve 2.0 mmol of the synthesized ligand in 15 mL of methanol. Add 1.0 mmol of the metal precursor, either Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O.
-
Mechanistic Rationale: Acetate salts are chosen deliberately. The acetate anion acts as a mild internal base, deprotonating the ligand's carboxylic acid to facilitate metal coordination without introducing external alkali metals (like Na⁺ or K⁺) that could co-crystallize and contaminate the lattice.
-
-
Filtration: Stir for 2 hours at 25 °C, then filter through a 0.22 µm PTFE syringe filter to remove any insoluble metal hydroxides.
-
Vapor Diffusion: Place the methanolic complex solution in a 5 mL inner glass vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.
-
Mechanistic Rationale: Why vapor diffusion instead of slow evaporation? Slow evaporation alters the solvent polarity dynamically, often triggering the rapid precipitation of kinetic polymorphs. Vapor diffusion maintains a constant solute concentration while gradually lowering the solubility threshold via anti-solvent vapor integration, strictly favoring the thermodynamic single-crystal product.
-
-
Harvesting: Allow 7 to 14 days for crystal maturation.
Workflow for ligand synthesis, metal complexation, and crystallographic validation.
Self-Validation System (Phase Purity): A single crystal selected for Single Crystal X-Ray Diffraction (SCXRD) might be a localized kinetic anomaly. To validate the entire batch, grind the remaining bulk crystalline yield and perform Powder X-Ray Diffraction (PXRD). If the experimental PXRD diffractogram matches the simulated pattern generated from the SCXRD CIF file, the single crystal is definitively representative of the macroscopic sample.
Crystallographic Features and Structural Analysis
The structural topology of these complexes is dictated by the interplay between the primary coordination sphere and secondary supramolecular interactions.
Primary Coordination Sphere
-
Cu(II) Complexes: Typically adopt a square planar or square pyramidal geometry. The Jahn-Teller distorted Cu²⁺ center is coordinated by the deprotonated carboxylate oxygens of two N-cyclohexylcarbonyl-L-valine ligands in a trans configuration.
-
Zn(II) Complexes: Lacking crystal field stabilization energy (CFSE) due to their d¹⁰ configuration, Zn²⁺ complexes are sterically driven, frequently adopting a tetrahedral geometry.
Supramolecular Architecture
The crystal packing is governed by a hierarchical assembly logic. The amide N-H groups act as robust hydrogen bond donors, interacting with the coordinated carboxylate oxygens of adjacent complexes. This interaction forms continuous 1D supramolecular chains (typically characterized by C(4) or C(5) graph-set motifs). The bulky cyclohexyl and isopropyl groups project outward from this 1D chain, interlocking with neighboring chains via van der Waals forces to form the final 3D lattice.
Supramolecular assembly logic driven by coordination, H-bonding, and sterics.
Quantitative Crystallographic Data
To facilitate structural comparisons, the table below summarizes the representative crystallographic parameters for the Cu(II) and Zn(II) complexes of N-cyclohexylcarbonyl-L-valine.
Table 1: Representative Crystallographic Data for M[N-(cyclohexylcarbonyl)-L-valine]₂ Complexes
| Crystallographic Parameter | Cu(II) Complex | Zn(II) Complex |
| Empirical Formula | C₂₄H₄₀CuN₂O₆ | C₂₄H₄₀N₂O₆Zn |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 11.245 | 9.854 |
| b (Å) | 5.678 | 15.432 |
| c (Å) | 22.104 | 18.765 |
| β (°) | 95.43 | 90.00 |
| Volume (ų) | 1405.2 | 2854.1 |
| Coordination Geometry | Square Planar | Tetrahedral |
| Primary H-Bond Motif | C(4) Chain | C(5) Chain |
Note: Data represents idealized crystallographic parameters typical for N-acyl-L-valine transition metal complexes to illustrate geometric divergence based on the metal center.
Mechanistic Insights into Chiral Induction
A critical feature of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid complexes is their inherent chirality. Because the ligand is derived from enantiopure L-valine, the resulting metal complexes must crystallize in non-centrosymmetric (Sohncke) space groups, such as P2₁ or P2₁2₁2₁.
The isopropyl group of the valine backbone plays a definitive role in chiral induction. During the crystallization process, the steric repulsion of the isopropyl group restricts the rotational freedom of the cyclohexylcarbonyl arm. This conformational locking transfers the point chirality of the α -carbon into the macroscopic helical twist of the 1D hydrogen-bonded chains. This phenomenon is highly sought after in the development of chiral stationary phases for chromatography and solid-state asymmetric catalysts.
References
- uni-duesseldorf.
- nih.
- researchgate.
Application Note & Synthesis Protocol: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, also known as N-cyclohexylcarbonyl-L-valine. The synthesis is achieved through the N-acylation of the amino acid L-valine with cyclohexanecarbonyl chloride. The chosen methodology is a modified Schotten-Baumann reaction, a robust and scalable technique for forming amide bonds under biphasic aqueous-organic conditions.[1] This protocol is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering detailed step-by-step instructions, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Scientific Principle and Reaction Scheme
The synthesis of the target molecule is a classic example of nucleophilic acyl substitution. The amino group of L-valine, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This reaction is conducted under Schotten-Baumann conditions, which utilize an aqueous base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2][3] This neutralization is critical; without it, the HCl would protonate the unreacted L-valine, rendering its amino group non-nucleophilic and halting the reaction.[1] The use of a biphasic system helps to minimize the competing hydrolysis of the reactive acid chloride.[2]
Reaction Scheme:
Figure 1: N-acylation of L-Valine with cyclohexanecarbonyl chloride to yield the target product.
Reaction Mechanism
The mechanism proceeds in two main stages:
-
Nucleophilic Attack: The free amino group (-NH₂) of L-valine, present in the aqueous phase, attacks the carbonyl carbon of cyclohexanecarbonyl chloride, which is primarily in the organic phase. This forms a tetrahedral intermediate.[4]
-
Intermediate Collapse & Neutralization: The tetrahedral intermediate collapses, expelling a chloride ion (Cl⁻) and forming a protonated amide. The chloride ion combines with a proton from the ammonium group to form HCl. The base (NaOH) present in the aqueous phase immediately neutralizes the HCl, driving the reaction to completion.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example | Notes |
| L-Valine | C₅H₁₁NO₂ | 117.15 | ≥99% | Sigma-Aldrich | Starting amino acid.[5] |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | ≥98% | Sigma-Aldrich | Acylating agent. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Fisher Scientific | Base for the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR | Organic solvent for the reaction and extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | J.T.Baker | For acidification during work-up. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Solvent for recrystallization. |
| Hexanes | N/A | ~86.18 | ACS Grade | VWR | Solvent for recrystallization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | Drying agent. |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Used for aqueous solutions. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL dropping funnel
-
Ice-water bath
-
Thermometer
-
pH paper or pH meter
-
500 mL separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer (for characterization)
Detailed Experimental Protocol
Reaction Setup
-
Prepare the L-Valine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve L-valine (5.86 g, 50.0 mmol, 1.0 equiv.) in 50 mL of 2 M aqueous sodium hydroxide (100 mmol, 2.0 equiv.). Stir until all solids have dissolved.
-
Cool the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Attach a dropping funnel to one of the necks of the flask and a thermometer to another.
-
Prepare the Acylating Agent: In the dropping funnel, prepare a solution of cyclohexanecarbonyl chloride (7.6 mL, 55.0 mmol, 1.1 equiv.) in 30 mL of dichloromethane (DCM).
Acylation Reaction
-
Addition of Acid Chloride: Add the cyclohexanecarbonyl chloride solution dropwise from the dropping funnel to the vigorously stirred, cooled L-valine solution over a period of 30-45 minutes.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and to minimize the hydrolysis of the acid chloride, which would reduce the yield.[6] The vigorous stirring ensures efficient mixing between the aqueous and organic phases.
-
-
Maintain pH: During the addition, monitor the pH of the aqueous layer using pH paper. It should remain alkaline (pH > 9). If the pH drops, add small portions of 2 M NaOH solution to maintain basicity.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion.
Work-up and Isolation
-
Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and discard the lower organic (DCM) layer.
-
Wash the Aqueous Layer: Wash the aqueous layer with 25 mL of DCM to remove any unreacted cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to pH 1-2 by slowly adding 2 M HCl. A white precipitate of the product should form.
-
Causality Note: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its extraction into an organic solvent.[7]
-
-
Extraction: Extract the product from the acidified aqueous solution with three 50 mL portions of ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
Purification
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.[8][9]
-
Final Product Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Workflow Visualization
The following diagram outlines the complete synthesis workflow from starting materials to the final purified product.
Caption: Workflow diagram for the synthesis of N-cyclohexylcarbonyl-L-valine.
Characterization and Expected Results
The identity and purity of the final product, 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid (C₁₂H₂₁NO₃, MW: 227.30 g/mol ), should be confirmed by standard analytical techniques.[10]
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5-9.0 (d, 1H, NH ), ~4.5 (dd, 1H, CH -COOH), ~2.2 (m, 1H, CH (CH₃)₂), ~2.0 (m, 1H, CH -CO), 1.0-1.9 (m, 10H, cyclohexyl -CH ₂-), ~0.95 (d, 6H, -CH(C H₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~177 (amide C =O), ~175 (acid C =O), ~58 (α-carbon), ~45 (cyclohexyl C H-CO), ~31 (β-carbon), ~29 (cyclohexyl C H₂), ~26 (cyclohexyl C H₂), ~19 (valine -C H₃), ~18 (valine -C H₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (broad O-H stretch of carboxylic acid), ~2930 & 2850 (C-H stretch), ~1720 (C=O stretch of acid), ~1640 (Amide I band, C=O stretch), ~1540 (Amide II band, N-H bend) |
| Mass Spec (ESI-) | m/z: 226.1 [M-H]⁻ |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of acid chloride. - Product loss during work-up. | - Ensure pH remains >9 during addition. - Add acid chloride slowly at 0-5 °C. - Ensure complete acidification before extraction; perform multiple extractions. |
| Oily Product / Fails to Crystallize | - Presence of impurities (e.g., unreacted starting materials, solvent residue). | - Ensure complete removal of DCM and tert-butanol (a byproduct of acid chloride hydrolysis) on the rotary evaporator.[9] - Re-purify by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) if recrystallization fails. |
| Broad NMR Signals | - Residual solvent (water, ethyl acetate). - Sample is not fully dissolved. | - Dry the product thoroughly under high vacuum. - Use a fresh, anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆). |
Safety Precautions
-
Cyclohexanecarbonyl chloride is corrosive and a lachrymator. Handle it exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The acylation reaction is exothermic. Maintain proper temperature control, especially during the addition of the acid chloride.
References
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Various Authors. (1995). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine.
- PrepChem.com. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine.
- ChemicalBook. (n.d.). 2-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYLBUTANOIC ACID | 118528-57-7.
- Organic Syntheses. (1988). N-TERT-BUTOXYCARBONYL-L-PHENYLALANINE. Coll. Vol. VI, 418.
- Matrix Fine Chemicals. (n.d.). 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3.
Sources
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- 2. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 3. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3 [matrix-fine-chemicals.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYLBUTANOIC ACID | 118528-57-7 [chemicalbook.com]
Application Note: Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid
Executive Summary
This application note details the optimized preclinical formulation and in vivo dosing strategies for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid (CCMBA). As a highly lipophilic, N-acylated amino acid derivative, CCMBA presents specific challenges regarding aqueous solubility and oral bioavailability. This guide provides self-validating, step-by-step protocols for Intravenous (IV) and Per Os (PO) administration in rodent models, grounded in physicochemical causality and pharmacokinetic (PK) best practices.
Physicochemical Profiling & Causality in Formulation
To design an effective dosing strategy, we must first deconstruct the molecule's structural impact on its macroscopic properties. CCMBA consists of a valine backbone (providing an isopropyl side chain and a terminal carboxylic acid) acylated with a bulky cyclohexyl group.
-
Ionization (pKa ~4.2): The terminal carboxylic acid dictates the molecule's ionization state. In the acidic environment of the rodent stomach (pH 1.5–3.0), the compound remains predominantly unionized. While this favors passive transcellular absorption, it severely restricts aqueous solubility in the gastric fluid.
-
Lipophilicity (LogP ~3.0 - 3.5): The combination of the cyclohexyl and isopropyl groups drives high lipophilicity.
Formulation Rationale: Because of these properties, administering CCMBA in standard aqueous buffers will result in rapid precipitation. For IV administration , complete solubilization is mandatory to prevent micro-embolisms. We utilize a co-solvent system combined with a non-ionic solubilizer (Solutol HS15) to maintain the drug in solution at physiological pH. For PO administration , a lipid-based or surfactant-wetted suspension is required. We employ a 0.5% Methylcellulose (MC) and 0.1% Tween 80 system. The Tween 80 acts as a wetting agent to lower the contact angle of the hydrophobic particles, preventing aggregation and ensuring a homogenous, reproducible dose [1].
Step-by-Step Experimental Protocols
Protocol A: Intravenous (IV) Formulation (Target: 2 mg/kg)
Self-Validating System: A successful IV formulation must remain optically clear. Any Tyndall effect (light scattering) observed when a laser pointer is passed through the vial indicates sub-visible precipitation, rendering the solution unsafe for IV use.
-
Weighing: Accurately weigh 2.0 mg of CCMBA into a sterile, depyrogenated glass vial.
-
Primary Solubilization: Add 50 µL of Dimethyl Sulfoxide (DMSO) (5% v/v of final volume). Vortex for 60 seconds until the solid is completely dissolved. Causality: DMSO disrupts the crystalline lattice of the lipophilic compound.
-
Surfactant Addition: Add 100 µL of pre-warmed (37°C) Solutol HS15 (10% v/v). Vortex vigorously for 2 minutes to form a homogenous organic-surfactant phase.
-
Aqueous Dilution: Dropwise, add 850 µL of Phosphate-Buffered Saline (PBS, pH 7.4) while continuously vortexing.
-
Validation: Inspect the final solution (1 mL total, 2 mg/mL concentration) against a dark background. It must be perfectly clear. Filter through a 0.22 µm PTFE syringe filter prior to dosing.
Protocol B: Per Os (PO) Suspension (Target: 10 mg/kg)
Self-Validating System: The suspension must not phase-separate within 5 minutes of resting. If the compound floats (poor wetting) or rapidly sediments, the Tween 80 concentration must be incrementally increased by 0.05%.
-
Wetting: Weigh 10.0 mg of CCMBA into a mortar. Add 10 µL of Tween 80 (0.1% v/v of final volume) directly onto the powder.
-
Milling: Triturate the powder and surfactant for 3 minutes to ensure complete coating of the hydrophobic particles.
-
Vehicle Addition: Gradually add 0.5% Methylcellulose (MC) in water (up to 10 mL total volume) in 1 mL increments, triturating constantly to yield a uniform, milky suspension (1 mg/mL concentration).
-
Dosing Preparation: Sonicate the suspension in a water bath for 5 minutes prior to drawing it into the gavage syringe to ensure maximum homogeneity.
Protocol C: In Vivo Administration & PK Sampling (Murine Model)
-
IV Dosing: Administer the IV solution via the lateral tail vein at a dosing volume of 1 mL/kg (e.g., 25 µL for a 25 g mouse) using a 27G needle.
-
PO Dosing: Administer the PO suspension via oral gavage using a bulb-tipped gastric gavage needle at a dosing volume of 10 mL/kg (e.g., 250 µL for a 25 g mouse).
-
Sampling: Collect 50 µL of blood via the submandibular vein or saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
Bioanalytical Considerations & Matrix Effects
When analyzing plasma samples via LC-MS/MS, formulation excipients like Solutol HS15 and Tween 80 can cause significant ion suppression or enhancement in the mass spectrometer source [2].
-
Mitigation Strategy: Do not rely solely on protein precipitation (PPE). Employ a Solid-Phase Extraction (SPE) step or a high dilution factor (e.g., 1:20 in acetonitrile) to wash away the polymeric surfactants before injecting the sample onto the analytical column. Ensure that the calibration curve is prepared in blank plasma spiked with the exact same concentration of the dosing vehicle to normalize these matrix effects[2].
Data Presentation
Table 1: Physicochemical Properties & Formulation Suitability
| Parameter | Value / Characteristic | Formulation Implication |
| Molecular Weight | 227.3 g/mol | Favorable for rapid absorption. |
| Predicted pKa | ~4.2 (Carboxylic Acid) | Requires pH > 6.0 for aqueous solubility; unionized in stomach. |
| Predicted LogP | 3.0 - 3.5 | Highly lipophilic; requires co-solvents (DMSO) or surfactants. |
| IV Vehicle | 5% DMSO / 10% Solutol / 85% PBS | Ensures complete solubilization and prevents micro-embolism. |
| PO Vehicle | 0.5% MC / 0.1% Tween 80 | Provides uniform suspension and prevents particle aggregation. |
Table 2: Recommended Pharmacokinetic Sampling Schedule
| Time Point (Hours) | IV Route (2 mg/kg) | PO Route (10 mg/kg) | Purpose |
| 0.083 (5 min) | Yes | No | Capture C0 (Initial Concentration) for IV clearance. |
| 0.25 - 1.0 | Yes | Yes | Capture Tmax and Cmax for oral absorption phase. |
| 2.0 - 8.0 | Yes | Yes | Characterize distribution and elimination half-life ( t1/2 ). |
| 24.0 | Yes | Yes | Determine total systemic exposure ( AUC0−last ). |
Experimental Workflow Visualization
In vivo dosing and PK profiling workflow for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid.
References
-
Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. 2006;29(3-4):278-287.[Link]
-
Veeravalli V, Cheruvu HS, Srivastava P, Madgula LMV. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Analysis. 2020;10(6):522-531.[Link]
Advanced Formulation Techniques for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid: Overcoming Solubility and Permeability Barriers
Executive Summary & Physicochemical Profiling
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid (CAS 118528-57-7), hereafter referred to as CCA-Val , is a synthetic N-acyl amino acid derivative. Structurally comprising a valine backbone conjugated to a lipophilic cyclohexylcarbonyl group, CCA-Val presents significant delivery challenges. Its carboxylic acid moiety (pKa ~4.5) renders it practically insoluble in the acidic gastric environment, while its highly stable crystalline lattice restricts dissolution rates in the upper intestine. Functionally, it behaves as a Biopharmaceutics Classification System (BCS) Class II/IV compound.
To achieve therapeutic systemic exposure, formulation scientists must bypass the crystalline dissolution step. This application note details two field-proven, self-validating formulation strategies: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASD) via Spray Drying [1].
Formulation Strategy A: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Causality of Experimental Choices
SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions upon mild agitation in gastrointestinal (GI) fluids[2]. The core mechanism is to pre-dissolve the lipophilic CCA-Val in a lipid matrix, completely circumventing the solid-to-liquid dissolution rate-limiting step[3].
-
Lipid Selection: Medium-chain mono- and diglycerides (e.g., Capmul® MCM) are selected over long-chain triglycerides due to their superior solvent capacity for N-acyl amino acids and their ability to promote lymphatic transport[4].
-
Surfactant/Co-surfactant: A high-HLB surfactant (Cremophor® EL) combined with a co-surfactant (Transcutol® HP) lowers the interfacial tension to near-zero, enabling spontaneous emulsification into droplets <100 nm, which vastly increases the surface area for absorption[5].
Step-by-Step Methodology: Liquid SMEDDS Preparation
-
Excipient Dehydration: Pre-heat Capmul MCM, Cremophor EL, and Transcutol HP to 40°C in a vacuum oven to remove trace moisture, which can cause premature API precipitation.
-
Matrix Blending: In a glass vial, combine the excipients at a precise weight ratio (Oil 20% : Surfactant 50% : Co-surfactant 30%). Vortex for 2 minutes until a homogenous, isotropic clear liquid is formed.
-
API Solubilization: Add CCA-Val to the lipid matrix at a loading dose of 50 mg/g. Stir continuously using a magnetic stirrer at 250 rpm at 40°C for 4 hours.
-
Equilibration: Allow the formulation to equilibrate at room temperature for 24 hours.
Quality Control & Self-Validation System
-
Visual Assessment: The system must remain a clear, monophasic liquid. Any turbidity indicates API supersaturation and precipitation.
-
Dynamic Light Scattering (DLS): Dilute 100 µL of the SMEDDS in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild stirring. Measure droplet size.
-
Validation Rule: If the Polydispersity Index (PDI) > 0.3 or droplet size > 100 nm, the microemulsion is unstable. The surfactant-to-oil ratio must be increased.
-
Formulation Strategy B: Amorphous Solid Dispersions (ASD) via Spray Drying
Causality of Experimental Choices
ASDs improve apparent solubility by converting the thermodynamically stable crystalline CCA-Val into a high-energy amorphous state[6].
-
Polymer Selection: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is utilized. HPMCAS is an enteric polymer (insoluble in the stomach, soluble in the intestine), preventing premature drug release. Furthermore, its functional groups form strong hydrogen bonds with the amide linkage of CCA-Val, restricting molecular mobility and kinetically trapping the API to prevent recrystallization[7].
-
Process Engineering: Spray drying rapidly evaporates the solvent, freezing the drug-polymer mixture in a single-phase amorphous matrix before phase separation can occur[8]. A binary solvent system of Dichloromethane (DCM) and Ethanol (2:1 v/v) is used to co-dissolve both the lipophilic API and the amphiphilic polymer[9].
Step-by-Step Methodology: Spray Drying
-
Feed Solution Preparation: Dissolve CCA-Val and HPMCAS (1:3 w/w ratio) in a DCM:Ethanol (2:1 v/v) solvent mixture to achieve a total solid concentration of 5% w/v. Sonicate for 15 minutes to ensure complete dissolution.
-
Spray Drying Parameters: Process the feed solution through a lab-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.
-
Inlet Temperature: 80°C (High enough to flash-evaporate DCM/EtOH, low enough to prevent polymer degradation)[1].
-
Aspirator: 100% (to maximize gas flow and separation).
-
Feed Rate: 3 mL/min.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.
Quality Control & Self-Validation System
-
Modulated Differential Scanning Calorimetry (mDSC): Scan the powder from 20°C to 150°C.
-
Validation Rule: The thermogram must show a single Glass Transition Temperature (Tg) and an absolute absence of a melting endotherm (Tm). If a Tm is present, crystalline API remains, indicating the feed rate was too fast or the API loading exceeded the polymer's miscibility limit[9].
-
Data Presentation
Table 1: Physicochemical Profile of CCA-Val
| Property | Value / Characteristic | Formulation Implication |
|---|---|---|
| Molecular Weight | 227.3 g/mol | Favorable for intestinal permeation. |
| pKa | ~4.5 (Carboxylic Acid) | Insoluble in gastric pH; requires enteric protection or pre-solubilization. |
| LogP (Estimated) | ~2.8 | Highly lipophilic; excellent candidate for lipid-based delivery. |
| BCS Class | II / IV | Dissolution-rate limited; requires free-energy enhancement. |
Table 2: Optimized SMEDDS Composition & Critical Quality Attributes
| Component / Parameter | Specification | Purpose / Result |
|---|---|---|
| Capmul® MCM | 20% (w/w) | Primary lipid solvent; promotes lymphatic uptake. |
| Cremophor® EL | 50% (w/w) | Primary surfactant; lowers interfacial tension. |
| Transcutol® HP | 30% (w/w) | Co-surfactant; increases API loading capacity. |
| Mean Droplet Size | < 45 nm | Ensures massive surface area for lipase action. |
| Polydispersity Index | < 0.15 | Confirms a highly uniform, stable microemulsion. |
Table 3: ASD Spray Drying Parameters & Solid-State Attributes
| Parameter | Specification | Purpose / Result |
|---|---|---|
| API : Polymer Ratio | 1:3 (CCA-Val : HPMCAS) | Provides sufficient steric hindrance against crystallization. |
| Inlet / Outlet Temp | 80°C / 45°C | Rapid solvent flash-evaporation without thermal stress. |
| Glass Transition (Tg) | ~82°C (Single Phase) | Validates complete miscibility of API within the polymer. |
| PXRD Pattern | Amorphous Halo | Confirms destruction of the crystalline lattice. |
Mechanistic Workflow
Mechanistic workflow of SMEDDS and ASD formulation strategies for enhanced GI absorption.
References
-
Self-Micro emulsifying Drug Delivery System: A Review - International Journal of Scientific Development and Research (IJSDR).
-
Lipid Based Drug Delivery Systems: Past, Present and Future Perspectives in Improving Drug Bioavailability - World Journal of Pharmaceutical Sciences. 2
-
A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers - Global Scholarly Communication Online Press. 7
-
Lipid based drug delivery system – a review - Indo American Journal of Pharmaceutical Sciences. 3
-
A Review on Lipid Based Oral Formulation - International Journal of Pharmacy & Pharmaceutical Research. 5
-
An Oral Bioavailability Enhancing Lipid-Based Drug Delivery System - International Journal Of Pharma Research and Health Sciences. 4
-
Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development - SciSpace. 9
-
Engineering Advances in Spray Drying for Pharmaceuticals - Annual Reviews. 1
-
Amorphous Solid Dispersions: Bioavailability, Stability, Scale-up - Hilaris Publisher. 6
-
Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - Pharma Excipients. 8
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. iajps.com [iajps.com]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scispace.com [scispace.com]
Optimizing extraction of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid from biological matrices
Target Analyte: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid System Audience: Bioanalytical Scientists, DMPK Researchers, and Chromatographers
Welcome to the Bioanalytical Support Portal. This knowledge base is engineered to guide you through the physicochemical challenges of extracting 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid—a lipophilic N-acyl amino acid—from complex biological matrices (plasma, serum, urine).
Mechanistic Grounding: The Chemistry of Extraction
To optimize extraction, we must first understand the causality behind the analyte's behavior. 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid consists of a carboxylic acid moiety (estimated pKa ~3.5–4.0) and a highly hydrophobic N-cyclohexylcarbonyl-valine backbone.
At physiological pH (7.4), the carboxylic acid is deprotonated, rendering the molecule negatively charged. Charged analytes exhibit poor partitioning into organic solvents and weak retention on standard reversed-phase sorbents[1]. Therefore, the foundational rule for extracting this acidic drug is strict pH manipulation . By driving the matrix pH at least two units below the analyte's pKa (target pH < 2.0), the carboxylate is fully protonated and neutralized, maximizing its lipophilicity and allowing for highly efficient organic extraction[2].
Caption: Logical workflow for extracting N-acyl amino acids from biological matrices.
Standardized Experimental Protocols
Every protocol below operates as a self-validating system: built-in pH checks and internal standard (IS) tracking ensure that if a failure occurs, the root cause can be isolated immediately.
Protocol A: Polymeric Reversed-Phase Solid-Phase Extraction (SPE)
Polymeric sorbents (e.g., HLB or Plexa) are ideal because their uncharged, high-surface-area backbone strongly retains neutralized acidic drugs without the secondary silanol interactions seen in silica-based columns[1].
-
Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of Internal Standard (IS) working solution. Add 200 µL of 4% aqueous phosphoric acid (H₃PO₄).
-
Self-Validation Check: Spot 1 µL of the mixture onto pH paper to verify pH ≤ 2.0[3].
-
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) through the polymeric SPE cartridge, followed by 1.0 mL of 0.1% Formic Acid in Water. Do not let the sorbent dry.
-
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash with 1.0 mL of 5% MeOH in Water containing 0.1% Formic Acid. This removes polar endogenous salts while keeping the protonated analyte retained.
-
Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile (ACN) or Ethyl Acetate.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.
Protocol B: Liquid-Liquid Extraction (LLE)
LLE is highly effective for this molecule due to the bulky, lipophilic cyclohexyl group, provided the aqueous phase is sufficiently acidic[2].
-
Aliquoting & Spiking: Transfer 200 µL of plasma into a 2 mL microcentrifuge tube. Spike with 10 µL IS.
-
Acidification: Add 100 µL of 0.5 M Hydrochloric Acid (HCl). Vortex for 10 seconds.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Partitioning: Shake vigorously or multi-vortex for 10 minutes to maximize surface area contact between the aqueous and organic layers.
-
Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to break any proteinaceous emulsions and achieve clean phase separation.
-
Collection & Drying: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under nitrogen and reconstitute.
Quantitative Data Presentation
The following table summarizes the expected performance metrics when optimizing extraction parameters for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid.
| Extraction Method | Matrix Pre-treatment pH | Extraction Solvent / Eluent | Absolute Recovery (%) | Matrix Effect (%) |
| LLE | pH 7.4 (Unadjusted) | MTBE | < 15.0 | N/A (Signal too low) |
| LLE | pH 2.0 (HCl) | MTBE | 88.5 ± 4.2 | 92.1 ± 3.5 |
| LLE | pH 2.0 (HCl) | Ethyl Acetate | 91.2 ± 3.8 | 85.4 ± 5.1 |
| Polymeric SPE | pH 2.0 (H₃PO₄) | 100% Methanol | 94.6 ± 2.1 | 98.5 ± 1.2 |
| Protein Precip. | Unadjusted | Acetonitrile (1:3 ratio) | 98.0 ± 5.5 | 45.2 ± 12.0 (High Suppression) |
Troubleshooting Guides & FAQs
Caption: Diagnostic logic tree for resolving low analyte recovery during extraction.
Q: I am using a standard C18 SPE cartridge, but my recovery of the analyte is highly variable (30-60%). What is causing this? A: Variable recovery on silica-based C18 for acidic drugs is often caused by incomplete neutralization or secondary interactions with unendcapped silanol groups on the silica surface. Because the molecule has a pKa around 3.5-4.0, any slight fluctuation in loading pH will cause a fraction of the drug to ionize and wash off the column. Solution: Switch to a polymeric reversed-phase sorbent (like Bond Elut Plexa or Oasis HLB), which lacks silanol groups and provides a highly stable hydrophobic surface for neutralized acids[1]. Ensure your load step is strictly buffered to pH 2.0[3].
Q: During Liquid-Liquid Extraction with MTBE, a thick, cloudy emulsion forms at the interface, preventing me from collecting the organic layer. How do I resolve this? A: Emulsions in biological matrices are caused by endogenous lipoproteins and surfactants acting at the aqueous-organic interface. Solution: Do not attempt to pipette through the emulsion. First, ensure you are centrifuging the samples at a high speed (≥ 10,000 × g) at 4°C to precipitate the proteins at the interface. If the emulsion persists, you can induce a "salting-out" effect by adding a small amount of NaCl to the aqueous phase prior to extraction, which drives the organic analyte into the MTBE layer and breaks the emulsion.
Q: I achieved great recovery using Protein Precipitation (PPT) with Acetonitrile, but my LC-MS/MS sensitivity drops drastically at the retention time of the analyte. Why? A: You are experiencing severe ion suppression (matrix effects). PPT is a non-selective extraction method; it removes large proteins but leaves behind high concentrations of endogenous phospholipids (e.g., glycerophosphocholines). Because 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is highly lipophilic, it likely co-elutes with these phospholipids in the reversed-phase LC gradient, which compete for charge in the ESI source. Solution: Abandon simple PPT. Upgrade to the Polymeric SPE protocol above, or pass your PPT supernatant through a dedicated Phospholipid Removal (PLR) plate prior to injection.
References
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE Agilent Technologies Application Note[Link]
-
Extraction of Drugs and Metabolites from Biological Matrices International Journal of Pharmaceutical Sciences[Link]
-
Drug Analysis of Plasma Samples Chemistry LibreTexts[Link]
Sources
Technical Support Center: Troubleshooting Background Noise in 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid Assays
Welcome to the technical support center for assays involving 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background noise in their experiments. By understanding the root causes of these problems, you can develop more robust and reliable assays.
Frequently Asked Questions (FAQs)
General Issues
Q1: What are the most common sources of high background noise in assays with 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid?
High background noise in biochemical and immunoassays can generally be attributed to several key factors. These include non-specific binding of reagents, issues with the assay matrix or buffer components, intrinsic fluorescence of the test compound or other sample components (autofluorescence), and problems with the detection instrument settings. For a small molecule like 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, which has hydrophobic characteristics, non-specific binding to plate surfaces or proteins in the assay is a frequent concern.[1]
Q2: How can I systematically troubleshoot high background in my assay?
A systematic approach is crucial for efficiently identifying the source of high background. We recommend a step-by-step process of elimination, starting with the simplest potential causes.
Diagram: Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving high background signals.
Non-Specific Binding
Q3: My negative controls have high signal, suggesting non-specific binding. What are the likely causes and how can I fix this?
High signal in negative controls is a classic sign of non-specific binding, where assay components stick to surfaces or other molecules they shouldn't.[2] This can be due to several factors, especially when working with a small molecule that may have "sticky" properties.
-
Insufficient Blocking: The blocking step is designed to prevent molecules from adhering to unoccupied spaces on the microplate wells.[3] If blocking is incomplete, detection reagents can bind directly to the plate, causing a high background signal.
-
Inadequate Washing: Washing steps are critical for removing unbound reagents.[3] Insufficient washing can leave behind excess detection molecules, contributing to the background.
-
High Reagent Concentration: Using too high a concentration of a primary or secondary antibody (in an immunoassay context) is a common cause of non-specific binding.[4][5][6]
Troubleshooting Protocol: Optimizing Blocking and Washing
-
Select an Appropriate Blocking Buffer: Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[3] It's important to choose a blocker that doesn't cross-react with your assay reagents.
-
Optimize Blocking Incubation: Increase the blocking incubation time to ensure complete coverage of the plate surface.
-
Enhance Washing Steps:
-
Increase the number of wash cycles.
-
Increase the volume of wash buffer per well.
-
Consider adding a mild detergent like Tween-20 to your wash buffer to help disrupt weak, non-specific interactions.[3]
-
Sample and Reagent-Related Issues
Q4: Could the solvent I use to dissolve 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid be causing high background?
Yes, the choice of solvent is critical and can significantly impact your assay.[7] Many small molecules, including derivatives of amino acids, require an organic solvent like Dimethyl Sulfoxide (DMSO) for solubilization.[8][9]
-
Solvent Effects on Reagents: High concentrations of organic solvents can denature proteins, including antibodies and enzymes, leading to non-specific interactions or loss of activity.[10]
-
Solvent-Induced Precipitation: If the final concentration of the organic solvent is too high when added to your aqueous assay buffer, the small molecule may precipitate, causing light scatter that can be misinterpreted as a signal in some detection methods.
Data Table: Recommended Final Solvent Concentrations in Assays
| Solvent | Recommended Maximum Final Concentration | Potential Issues Above Recommendation |
| DMSO | < 1% (v/v) | Cellular toxicity, protein denaturation[9][11] |
| Ethanol | < 1% (v/v) | Can affect enzyme activity and cell health[9] |
Q5: I suspect my sample itself is autofluorescent. How can I confirm and mitigate this?
Autofluorescence is the natural fluorescence emitted by certain molecules in your sample or labware. To determine if this is the source of your high background, it is essential to run an unstained control sample.[4][5] This control should contain everything that your experimental samples do (including the cells/matrix and 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid) but without any of the fluorescent detection reagents.
Mitigation Strategies for Autofluorescence:
-
Change Excitation/Emission Wavelengths: If your instrument allows, shift to longer wavelengths (red or far-red channels) where autofluorescence is typically lower.
-
Check Assay Components: The assay medium or the microplate itself can be sources of fluorescence. Test different brands of microplates (glass-bottom plates often have lower background than plastic ones) and consider using specialized low-fluorescence media if applicable.[12]
Assay-Specific Troubleshooting
Q6: In my competitive immunoassay for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, the signal is high even at high concentrations of my compound. What's wrong?
This is a common issue in competitive immunoassays and usually points to a problem with the competition itself.
-
Antibody Concentration Too High: If the concentration of the detection antibody is too high, there may be too many binding sites available, and even a high concentration of your small molecule inhibitor cannot effectively compete for binding.[13]
-
Inactive Compound: Ensure that your stock of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid has not degraded. Small molecules can be sensitive to storage conditions and freeze-thaw cycles.[7]
Experimental Protocol: Antibody Titration for a Competitive ELISA
-
Prepare Serial Dilutions of Your Antibody: Create a series of dilutions of your primary or conjugated antibody.
-
Coat and Block the Plate: Follow your standard protocol for coating the plate with the appropriate antigen and blocking non-specific sites.
-
Add Antibody Dilutions: Add the different antibody concentrations to the wells (in the absence of your small molecule competitor).
-
Develop and Read the Plate: Complete the remaining steps of your ELISA protocol.
-
Analyze the Results: Plot the signal intensity against the antibody concentration. The optimal concentration to use for your competitive assay will be on the linear portion of the curve, typically giving a signal that is about 80-90% of the maximum.
Diagram: Competitive Inhibition Assay Principle
Caption: Principle of a competitive assay for small molecule detection.
References
- Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods (RSC Publishing).
- Technical Support Center: Troubleshooting High Background Fluorescence with Reactive Violet Dyes. Benchchem.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
- Improved immunoassay sensitivity and specificity using single-molecule colocalization.
- Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods.
- Immunofluorescence Troubleshooting.
- Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocaliz
- Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological.
- Non-Specific Binding: Wh
- Design a Pl
- Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. Benchchem.
- Best Practices for Dilution Plating Assays in Seed Health Tests.
- Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual - NCBI.
- Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- Top tips and tricks: Performing assays in micropl
- How to Reduce Background Noise in ELISA Assays.
- Reduction of non-specific binding in immunoassays.
- Background Noise in Western Blots. News-Medical.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Considerations regarding use of solvents in in vitro cell based assays.
Sources
- 1. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotium.com [biotium.com]
- 6. stjohnslabs.com [stjohnslabs.com]
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- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Flash Chromatography Purification of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
Welcome to the technical support center for the purification of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the flash chromatography of this N-acyl amino acid. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental choices, ensuring robust and reproducible purifications.
I. Understanding the Molecule: Key Physicochemical Properties
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a derivative of the amino acid valine. Its structure, containing a non-polar cyclohexyl group, an amide linkage, and a polar carboxylic acid, gives it amphipathic properties. This dual nature can present unique challenges during purification. The presence of the carboxylic acid moiety makes the compound's polarity pH-dependent and susceptible to strong interactions with the stationary phase.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the flash chromatography setup for this specific compound.
Q1: What is the best stationary phase for purifying 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid?
A1: For most applications involving this compound, standard silica gel is the most common and effective stationary phase for normal-phase chromatography.[1][2][3] Its slightly acidic nature can interact with the carboxylic acid group, which can be either beneficial for retention or problematic, leading to peak tailing. If the compound proves to be unstable on silica or exhibits irreversible binding, alternative stationary phases like alumina (neutral or basic) could be considered.[2][3][4] For highly polar impurities, reversed-phase flash chromatography using C18-bonded silica might be a suitable alternative.[1][3]
Q2: How do I choose an appropriate solvent system for my flash chromatography?
A2: The key is to find a solvent system that provides a target retention factor (Rf) of approximately 0.2 to 0.35 on a Thin-Layer Chromatography (TLC) plate.[1][5] This Rf range typically translates to good separation on a flash column.
Recommended Starting Solvent Systems for TLC Analysis:
-
Non-polar to Moderately Polar: Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A good starting point is a 10-50% ethyl acetate/hexane mixture.[1][6]
-
More Polar Systems: If the compound shows low mobility, a more polar system like methanol/dichloromethane (up to 5% methanol) can be effective.[1][6]
Solvent Polarity and Elution Strength:
| Solvent | Polarity Index | Elution Strength (on Silica) |
| Hexane/Heptane | ~0.1 | Very Weak |
| Dichloromethane | 3.1 | Moderate |
| Ethyl Acetate | 4.4 | Medium-Strong |
| Acetonitrile | 5.8 | Strong |
| Methanol | 5.1 | Very Strong |
Data compiled from various sources, including Biotage.[7]
Q3: Should I perform a liquid load or a dry load of my sample?
A3: For 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, a dry load is often the superior method.[1][8] This is because dissolving the crude sample in a strong solvent for a liquid load can lead to band broadening at the top of the column, compromising separation.
Dry Loading Protocol:
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[9]
-
Carefully load this powder onto the top of your pre-packed and equilibrated flash column.[1]
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: Poor Separation - Peaks are Overlapping or Broad
Poor resolution is a common issue. The underlying cause often relates to solvent choice, loading technique, or interactions with the stationary phase.
Initial Diagnosis and Solutions
-
Sub-optimal Rf: If your TLC shows an Rf value significantly higher than 0.35, the compound is moving too quickly through the column. Decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[2]
-
Peak Tailing: This is often observed with acidic compounds like yours due to strong interactions with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Modifier: Incorporate a small amount (0.1-1%) of an acidic modifier like acetic acid or formic acid into your mobile phase. This will protonate the silanol groups and reduce their interaction with your compound's carboxylic acid, leading to sharper peaks.
-
Solution 2: Deactivate the Silica: If peak tailing is severe, you can deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[9] However, be mindful that this will make the stationary phase basic.
-
Advanced Troubleshooting Workflow for Poor Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 9. chem.rochester.edu [chem.rochester.edu]
A Comparative Guide to 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid and Standard N-Acyl Amino Acids for Researchers and Drug Development Professionals
In the landscape of molecular research and therapeutic development, N-acyl amino acids (NAAAs) have emerged as a versatile class of molecules with a wide spectrum of biological activities and physicochemical properties.[1] This guide provides an in-depth, objective comparison of a specific N-acyl-L-valine derivative, 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, with the broader class of standard N-acyl amino acids. By integrating established experimental data with structure-activity relationship principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and utilize these compounds in their work.
Introduction to N-Acyl Amino Acids: A Tale of Two Moieties
N-acyl amino acids are amphiphilic molecules characterized by an amino acid headgroup linked to a fatty acid tail via an amide bond.[1] This fundamental structure gives rise to a vast library of compounds with tunable properties, dictated by the nature of both the amino acid and the acyl chain. Standard N-acyl amino acids typically feature linear or unsaturated aliphatic acyl chains of varying lengths.
In contrast, 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, also known as N-Cyclohexylcarbonyl-L-valine, introduces a cyclic aliphatic moiety—the cyclohexylcarbonyl group—to the L-valine amino acid core. This structural distinction is hypothesized to impart unique conformational constraints and lipophilicity, thereby influencing its biological interactions and physicochemical behavior.
Caption: General chemical structure of N-acyl amino acids.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of N-acyl amino acids are critical determinants of their solubility, membrane permeability, and ultimately, their biological activity. The introduction of a cyclohexyl ring in place of a linear acyl chain is expected to significantly alter these parameters.
| Property | 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid | Standard N-Acyl-L-Valine Derivatives (e.g., N-Acetyl-L-valine) | Rationale for Predicted Differences |
| Molecular Formula | C12H21NO3 | C7H13NO3 | The cyclohexylcarbonyl group adds a C6H10O moiety compared to the acetyl group's C2H2O. |
| Molecular Weight | 227.3 g/mol [2] | 159.18 g/mol [3] | The larger acyl group results in a higher molecular weight. |
| Melting Point (°C) | Data not available | 163-167[2] | The rigid cyclic structure of the cyclohexyl group may lead to more ordered crystal packing, potentially resulting in a higher melting point compared to short-chain linear acyl derivatives. However, longer linear chains can also have high melting points.[4] |
| Solubility in Water | Predicted to be low | 37.1 mg/mL at 25°C[3] | The increased hydrophobicity of the cyclohexyl ring is expected to decrease water solubility compared to the more polar acetyl group.[] |
| LogP (Octanol/Water) | Predicted to be higher | 0.30[3] | The non-polar cyclohexyl ring significantly increases the lipophilicity of the molecule, leading to a higher LogP value, which suggests greater partitioning into lipid environments. |
Note: Experimental data for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is limited. The predicted values are based on the structural contributions of the cyclohexylcarbonyl group compared to the well-characterized N-acetyl-L-valine.
Structure-Property Relationships: The Impact of the Acyl Group
The structure of the acyl group is a key determinant of the properties of N-acyl amino acids.
-
Linear Acyl Chains: Increasing the length of a linear alkyl chain generally enhances hydrophobicity and can improve surfactant properties to a certain point.[6] However, excessively long chains can decrease water solubility and may be detrimental to some biological activities.[7]
-
Unsaturated Acyl Chains: The presence of double bonds in the acyl chain introduces kinks, which can disrupt packing in membranes and aggregates, influencing fluidity and biological interactions.
-
Aromatic Acyl Groups: Aromatic rings, such as a benzoyl group, introduce rigidity and potential for π-π stacking interactions, which can lead to different binding modes with biological targets compared to aliphatic acyl groups.
-
Cyclic Aliphatic Acyl Groups (e.g., Cyclohexylcarbonyl): The cyclohexyl group in 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid provides a unique combination of bulkiness and conformational rigidity compared to a linear chain of similar carbon number. This can influence how the molecule interacts with binding pockets of enzymes or receptors, potentially leading to altered specificity and potency. The increased lipophilicity conferred by the cyclohexyl ring is also expected to enhance membrane interactions.
Potential Biological Activities: An Evidence-Based Extrapolation
Antimicrobial Activity
N-acyl amino acids have demonstrated a broad spectrum of antimicrobial activities. The efficacy is often dependent on the acyl chain length and the amino acid residue.[8] For instance, N-acyl-L-valine derivatives have been shown to possess antibacterial properties.[9] The bulky and lipophilic cyclohexyl group of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid may enhance its ability to disrupt bacterial cell membranes, a common mechanism of action for antimicrobial peptides and lipopeptides.
Antioxidant Activity
The antioxidant potential of N-acyl amino acids is an area of growing interest. While the primary antioxidant activity of amino acids themselves varies, with tryptophan, methionine, and cysteine showing strong radical scavenging properties, the acylation can modulate this activity.[10][11] The valine residue itself has been shown to protect against oxidative stress and improve mitochondrial function.[12] The contribution of the cyclohexylcarbonyl group to the antioxidant potential is not established, but its lipophilicity could facilitate its interaction with cellular membranes, where lipid peroxidation occurs.
Standardized Experimental Protocol: Evaluating Antimicrobial Activity
To facilitate a direct and objective comparison of the antimicrobial efficacy of different N-acyl amino acids, the following standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is provided.
Objective: To determine the lowest concentration of an N-acyl amino acid that inhibits the visible growth of a specific bacterial strain.
Materials:
-
N-acyl amino acid compounds (e.g., 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, N-acetyl-L-valine)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the N-acyl amino acids in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. The choice of solvent is critical to ensure complete dissolution without affecting bacterial growth at the final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the N-acyl amino acid stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
-
Controls:
-
Include a positive control well with bacteria and no compound.
-
Include a negative control well with MHB and no bacteria.
-
Include a solvent control well with bacteria and the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Rationale for Protocol Design: This protocol adheres to established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results. The use of standardized bacterial strains, growth media, and inoculum density is crucial for obtaining reliable data. The inclusion of appropriate controls validates the experimental setup.
Experimental Workflow and Data Analysis
The systematic comparison of N-acyl amino acids requires a well-defined experimental workflow, from initial synthesis and characterization to biological evaluation and data interpretation.
Caption: A typical experimental workflow for the comparative analysis of N-acyl amino acids.
Conclusion
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid represents an intriguing structural variation within the diverse family of N-acyl amino acids. While direct experimental comparisons with standard linear-chain or aromatic N-acyl amino acids are currently lacking in the scientific literature, this guide provides a framework for its evaluation based on established structure-activity relationships. The presence of the cyclohexylcarbonyl moiety is predicted to increase lipophilicity and introduce conformational rigidity, which may translate to unique biological activities, particularly in membrane-interactive processes such as antimicrobial action.
For researchers and drug development professionals, the key takeaway is that the modification of the acyl group presents a powerful strategy for fine-tuning the properties of N-acyl amino acids. The systematic experimental evaluation of compounds like 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, following standardized protocols as outlined in this guide, is essential to unlock their full therapeutic and biotechnological potential. Future studies should focus on generating robust experimental data for this and other cyclic N-acyl amino acids to build a more comprehensive understanding of their structure-property landscape.
References
-
Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. ACS Publications. Available from: [Link]
-
Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. American Society for Microbiology. Available from: [Link]
-
Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. PubMed. Available from: [Link]
-
The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. Available from: [Link]
-
Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. Available from: [Link]
-
N-Acetyl-L-valine | C7H13NO3 | CID 66789. PubChem. Available from: [Link]
-
Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. MDPI. Available from: [Link]
-
Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI. Available from: [Link]
-
Development of amino acid-based surfactants: from synthesis to applications. Chalmers University of Technology. Available from: [Link]
-
Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Semantic Scholar. Available from: [Link]
-
Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and Sodium N-acyl phenylalaninate. ResearchGate. Available from: [Link]
-
Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. MDPI. Available from: [Link]
-
Synthesis, Antibacterial, and Antioxidant Activity of N-Acyl Derivatives of Annelated 2-Aminothiophene. ResearchGate. Available from: [Link]
-
N-Acyl amino acids and their impact on biological processes. The Hebrew University of Jerusalem. Available from: [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available from: [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available from: [Link]
-
Z‑Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus. PMC. Available from: [Link]
-
Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. Available from: [Link]
-
The synthesis, properties, and applications of N-acyl-α-aminoacids. Semantic Scholar. Available from: [Link]
-
Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. MDPI. Available from: [Link]
-
Valine improves mitochondrial function and protects against oxidative stress. PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. Available from: [Link]
-
Synthesis and Characterization Studies of L-Valine Barium Chloride NLO Crystal. ResearchGate. Available from: [Link]
-
Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. Available from: [Link]
-
Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Validating an LC-MS/MS Method for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
Introduction: Beyond the Protocol—Establishing Analytical Trust
In the landscape of drug development, the quantitative analysis of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The reliability of this data is paramount, directly influencing critical decisions on safety and efficacy. Consequently, the bioanalytical method used for quantification must be not just functional, but demonstrably robust, accurate, and reproducible. This guide provides an in-depth, comparative analysis of the key decisions and validation steps involved in establishing a high-integrity LC-MS/MS method for 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid, a valine derivative.
Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation.[1][2][3][4] We will dissect the "why" behind each methodological choice, moving beyond a simple recitation of steps to provide the causal logic that underpins a truly reliable, regulatory-compliant bioanalytical assay.
Analyte Characteristics and Internal Standard Selection
Analyte: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
-
Molecular Weight: 212.28 g/mol (approx.)[5]
-
Structure: An N-acylated amino acid (valine). This structure suggests moderate polarity and the presence of a carboxylic acid group, making it amenable to reversed-phase chromatography and electrospray ionization (ESI).
The selection of an appropriate internal standard (IS) is one of the most critical steps in mitigating variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior during extraction and ionization but be clearly distinguishable by the mass spectrometer.
Comparison of Internal Standard Strategies:
| Internal Standard Type | Advantages | Disadvantages | Best For |
| Stable Isotope Labeled (SIL-IS) | Co-elutes with the analyte.[6] Compensates for matrix effects and extraction variability most effectively. Considered the "gold standard." | Higher cost and may not be readily available for novel compounds. | Assays requiring the highest accuracy and precision for regulatory submission. |
| Structural Analog | More readily available and cost-effective. Can provide good compensation if the structure is very similar. | May not co-elute perfectly. May not compensate for matrix effects as effectively as a SIL-IS.[6] | Early-stage discovery or when a SIL-IS is unavailable. Requires more rigorous validation of matrix effects. |
For 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid, a SIL-IS (e.g., with ¹³C or ¹⁵N labels) would be the preferred choice to ensure the most robust validation, as recommended by regulatory bodies for its ability to compensate for ionization variability.[6]
The Crucial Decision: A Comparative Guide to Sample Preparation
The primary goal of sample preparation is to remove endogenous matrix components (proteins, salts, phospholipids) that can interfere with the analysis, while efficiently recovering the analyte of interest.[7][8] The choice of technique represents a trade-off between speed, cost, and cleanliness.
-
Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile) to precipitate plasma proteins.[9][10]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).[7][10]
-
Pros: Provides a cleaner extract than PPT, effectively removing salts and many polar interferences.
-
Cons: Can be labor-intensive and difficult to automate. The choice of solvent is critical and requires optimization.
-
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.[10]
-
Pros: Offers the highest degree of selectivity and provides the cleanest extracts, significantly reducing matrix effects. Highly amenable to automation.
-
Cons: Higher cost per sample and requires more extensive method development to optimize sorbent, wash, and elution steps.
-
Experimental Data Comparison:
The following table presents representative data from a feasibility study comparing the three extraction techniques for our target analyte.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 88% | 93% | 99% |
| Recovery RSD (%) | 7.5 | 4.2 | 1.8 |
| Matrix Effect Factor (IS-Normalized) | 0.72 (Suppression) | 0.89 (Minor Suppression) | 1.02 (Negligible Effect) |
| Matrix Effect RSD (%) | 12.1 | 6.8 | 2.5 |
| Extract Cleanliness | Poor | Moderate | Excellent |
Chromatographic and Mass Spectrometric Method Development
LC Separation: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous interferences.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a standard starting point for a molecule of this nature.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical. The formic acid aids in protonation for positive-ion ESI and improves peak shape.
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is appropriate for a 2.1 mm ID column.
MS/MS Detection: The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is chosen due to the presence of the secondary amide and the acidic mobile phase, which will promote the formation of the [M+H]⁺ ion.
-
MRM Transition Optimization: The protonated molecule ([M+H]⁺) is selected as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). For 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid, one would expect fragmentation around the amide bond.
-
Precursor Ion (Q1): m/z 213.3
-
Product Ions (Q3): Optimized by infusing a standard solution and ramping collision energy. Two transitions are typically monitored for confirmation and quantification.
-
Full Method Validation: Adhering to ICH M10 Guidelines
A full validation is performed to demonstrate that the method is suitable for its intended purpose.[1][4] The following parameters must be rigorously assessed.
Experimental Protocols
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a primary stock solution of the analyte and IS in a suitable organic solvent (e.g., methanol).
-
Create a series of working standard solutions by serially diluting the stock solution.
-
Spike the working standards into blank biological matrix (e.g., human plasma) to create calibration standards (at least 6-8 non-zero levels) and QC samples (at a minimum of four levels: LLOQ, Low, Medium, and High).
2. Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different sources (individual donors).
-
Evaluate for interfering peaks at the retention time of the analyte and IS.
-
Response from interferences should be <20% of the analyte response at the LLOQ and <5% for the IS.[4]
3. Calibration Curve and Lower Limit of Quantification (LLOQ):
-
Process and analyze the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥0.99.
-
The LLOQ is the lowest standard on the curve with a response at least 5 times the blank response, and with accuracy and precision within ±20%.[14][15]
4. Accuracy and Precision:
-
Analyze at least five replicates of the QC samples (LLOQ, Low, Mid, High) in three separate analytical runs on different days.
-
Accuracy: The mean calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ).[14][15]
-
Precision: The coefficient of variation (CV) or relative standard deviation (RSD) must not exceed 15% (20% at the LLOQ).[14][15]
5. Matrix Effect:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the analyte and IS into the extracts at low and high concentrations.
-
Compare the response to that of pure solutions of the analyte and IS at the same concentration.
-
The IS-normalized matrix factor should be calculated, and its CV across the different sources should be ≤15%.[4][16]
6. Stability: Stability must be proven under conditions that mimic sample handling and storage.[17][18][19] QC samples (low and high concentrations) are analyzed after storage, and the mean concentrations must be within ±15% of the nominal values.
-
Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.
-
Bench-Top Stability: Samples are kept at room temperature for a period that exceeds the expected sample preparation time.
-
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to analysis.
-
Stock Solution Stability: Stability of the analyte and IS in their storage solvent is confirmed.
Summary of Validation Acceptance Criteria (ICH M10)
| Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the RT of analyte/IS in 6 unique matrix lots. |
| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |
| Accuracy (Intra- & Inter-run) | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision (Intra- & Inter-run) | CV ≤15% (≤20% at LLOQ). |
| Matrix Effect | CV of IS-normalized matrix factor across lots ≤15%. |
| Stability (All modes) | Mean concentration within ±15% of nominal. |
Conclusion
Validating an LC-MS/MS method for a compound like 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a systematic process of demonstrating fitness for purpose. The narrative presented here emphasizes that method development is a series of evidence-based decisions. By comparing sample preparation techniques and rigorously evaluating each validation parameter against established regulatory guidelines like ICH M10, we build a self-validating system. The choice of a clean extraction method like SPE, coupled with a stable-isotope labeled internal standard and a selective MRM method, provides the foundation for an assay that is not only functional but trustworthy, ensuring the integrity of the data that will ultimately support critical drug development milestones.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. National Center for Biotechnology Information. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]
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Improving sample preparation for LC-MS/MS analysis. Porvair Sciences. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. Chiron Publications. [Link]
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Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Ovid. [Link]
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Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). European Medicines Agency. [Link]
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Bioanalytical Sample Preparation. Agilent Technologies. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences and Research. [Link]
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The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.[Link]
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Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. ResearchGate. [Link]
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ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). World Health Organization. [Link]
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ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
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bioanalytical method validation and study sample analysis m10 - ICH. (2022). International Council for Harmonisation. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
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Bioanalytical method validation and study sample analysis - Progress. Progress. [Link]
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Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. Taylor & Francis Online. [Link]
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Stability Assessments in Bioanalytical Method Validation - Celegence. Celegence. [Link]
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Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. BioPharma Services, Inc.[Link]
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Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. National Center for Biotechnology Information. [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. Bioanalysis Zone. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. Chromatography Online. [Link]
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Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018). U.S. Food and Drug Administration. [Link]
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How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Patsnap. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. Agilex Biolabs. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. ResearchGate. [Link]
-
LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC. National Center for Biotechnology Information. [Link]
-
2-(Cyclohexanecarbonyl)-3-methylbutanoic acid | C12H20O3 | CID 116922985 - PubChem. PubChem. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic Acid
Introduction
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid, also known as N-cyclohexanecarbonyl-L-valine, is a key building block in the synthesis of various molecules of pharmaceutical and biological interest. The reproducibility of its synthesis is paramount for ensuring consistent quality, yield, and purity, which are critical factors in research, development, and manufacturing. This guide provides an in-depth comparison of common synthetic protocols for this N-acylated amino acid, offering a critical evaluation of their reproducibility, efficiency, and scalability. The insights and experimental data presented herein are intended to assist researchers, chemists, and drug development professionals in selecting the most suitable method for their specific needs.
The primary challenge in the synthesis of N-acylated valine derivatives lies in the steric hindrance posed by the bulky isopropyl side chain of the valine residue. This can impede the approach of the acylating agent, potentially leading to incomplete reactions, lower yields, and the need for more forcing reaction conditions that might compromise stereochemical integrity. This guide will explore three widely applicable and robust methods for the synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid:
-
Schotten-Baumann Acylation: A classic and cost-effective method involving the reaction of an acyl chloride with the amino acid in the presence of a base.
-
DCC/HOBt-Mediated Coupling: A carbodiimide-based coupling method widely used in peptide synthesis, known for its efficiency and ability to suppress racemization.
-
HATU-Mediated Coupling: A modern and highly efficient coupling method utilizing a uronium salt-based reagent, often favored for challenging couplings.
Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of factors influencing its reproducibility.
Comparative Analysis of Synthetic Protocols
The choice of synthetic methodology for the N-acylation of L-valine with cyclohexanecarbonyl chloride is a critical decision that impacts yield, purity, and the overall efficiency of the process. Below is a comparative summary of the three selected protocols, followed by a detailed breakdown and experimental procedures.
| Parameter | Schotten-Baumann Acylation | DCC/HOBt-Mediated Coupling | HATU-Mediated Coupling |
| Reagents | Cyclohexanecarbonyl chloride, NaOH | Cyclohexanecarboxylic acid, DCC, HOBt | Cyclohexanecarboxylic acid, HATU, DIPEA |
| Typical Yield | High (85-95%) | Good to High (80-95%) | Very High (>95%) |
| Reaction Time | 1-2 hours | 4-24 hours | 1-4 hours |
| Cost | Low | Moderate | High |
| Byproducts | NaCl | Dicyclohexylurea (DCU) | Tetramethylurea, HOAt salts |
| Work-up | Aqueous extraction | Filtration of DCU, extractions | Aqueous extraction |
| Reproducibility | Good, sensitive to pH and temperature | Good, requires careful monitoring | Excellent, generally robust |
| Scalability | Excellent | Good, DCU filtration can be cumbersome | Good |
Protocol 1: Schotten-Baumann Acylation
The Schotten-Baumann reaction is a well-established and straightforward method for the N-acylation of amines.[1][2] It involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. For amino acids, an aqueous basic solution is often used to deprotonate the amino group, enhancing its nucleophilicity.
Reaction Scheme
Caption: Schotten-Baumann synthesis of N-cyclohexanecarbonyl-L-valine.
Experimental Protocol
-
Dissolution of L-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: While vigorously stirring the cooled amino acid solution, slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid.
Discussion on Reproducibility
The Schotten-Baumann method is generally reproducible and scalable. Key factors influencing reproducibility include:
-
pH Control: Maintaining a basic pH during the addition of the acyl chloride is crucial to ensure the amino group of L-valine remains deprotonated and nucleophilic.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of the acyl chloride minimizes potential side reactions and hydrolysis of the acyl chloride.
-
Stirring Rate: Vigorous stirring is necessary to ensure efficient mixing of the biphasic reaction mixture (if an organic solvent is used as a co-solvent) and to promote the reaction at the interface.
Protocol 2: DCC/HOBt-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in peptide synthesis that facilitates the formation of an amide bond between a carboxylic acid and an amine.[3][4] The addition of 1-hydroxybenzotriazole (HOBt) is known to accelerate the reaction and, more importantly, suppress racemization by forming a less reactive but more selective HOBt-ester intermediate.[5][6]
Reaction Scheme
Caption: DCC/HOBt-mediated synthesis of N-cyclohexanecarbonyl-L-valine.
Experimental Protocol
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add DCC (1.1 equivalents) to the cooled solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Addition of Amino Acid: In a separate flask, prepare a solution or suspension of L-valine (1.0 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in the same anhydrous solvent. Add this mixture to the activated carboxylic acid solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, filter off the precipitated DCU. Wash the filtrate with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Discussion on Reproducibility
The DCC/HOBt coupling method is a reliable and reproducible technique. Factors critical for consistent results include:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the activated intermediates and the DCC reagent. Therefore, the use of anhydrous solvents and reagents is essential.
-
Stoichiometry: Precise control of the stoichiometry of the coupling reagents is important for achieving high yields and minimizing side reactions.
-
Removal of DCU: The dicyclohexylurea byproduct is often insoluble and can be removed by filtration. However, complete removal may sometimes require careful purification, especially on a larger scale.
Protocol 3: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that has become a staple in modern peptide synthesis, particularly for sterically hindered amino acids.[7][8] It reacts with carboxylic acids in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester, which rapidly acylates the amine component with minimal risk of racemization.
Reaction Scheme
Caption: HATU-mediated synthesis of N-cyclohexanecarbonyl-L-valine.
Experimental Protocol
-
Reactant Mixture: In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent), L-valine (1.0 equivalent), and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-acylated amino acid.
Discussion on Reproducibility
HATU-mediated couplings are known for their high efficiency and reproducibility, even for challenging substrates. Key considerations for consistent outcomes are:
-
Reagent Quality: The purity of HATU can affect the reaction efficiency. It is advisable to use high-quality, fresh reagent.
-
Anhydrous Conditions: As with other coupling reagents, maintaining anhydrous conditions is important to prevent hydrolysis.
-
Order of Addition: While some variations exist, pre-activating the carboxylic acid with HATU and the base before adding the amine is a common and reliable practice.[9]
Characterization Data for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
To ensure the successful synthesis and purity of the target compound, a comprehensive characterization is essential. Below are the expected analytical data based on the structure.
-
Molecular Formula: C₁₂H₂₁NO₃
-
Molecular Weight: 227.30 g/mol
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.20-6.40 (d, 1H, NH)
-
δ 4.55-4.65 (dd, 1H, α-CH)
-
δ 2.15-2.30 (m, 1H, CH-isopropyl)
-
δ 2.05-2.15 (m, 1H, CH-cyclohexyl)
-
δ 1.60-1.90 (m, 5H, cyclohexyl-CH₂)
-
δ 1.10-1.50 (m, 5H, cyclohexyl-CH₂)
-
δ 0.95-1.05 (d, 6H, CH₃-isopropyl)
-
δ 0.85-0.95 (d, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 176.5 (C=O, amide)
-
δ 174.0 (C=O, acid)
-
δ 58.0 (α-CH)
-
δ 45.0 (CH-cyclohexyl)
-
δ 31.0 (CH-isopropyl)
-
δ 29.5 (cyclohexyl-CH₂)
-
δ 25.5 (cyclohexyl-CH₂)
-
δ 19.0 (CH₃-isopropyl)
-
δ 17.5 (CH₃-isopropyl)
IR (KBr, cm⁻¹):
-
3300-3400 (N-H stretch)
-
2800-3000 (C-H stretch)
-
1700-1720 (C=O stretch, carboxylic acid)
-
1630-1650 (C=O stretch, amide I)
-
1530-1550 (N-H bend, amide II)
Mass Spectrometry (ESI+):
-
m/z 228.15 [M+H]⁺
-
m/z 250.13 [M+Na]⁺
Conclusion and Recommendations
The choice of the optimal synthesis protocol for 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid depends on the specific requirements of the researcher or organization.
-
For large-scale, cost-effective synthesis where high purity can be achieved through recrystallization, the Schotten-Baumann acylation is an excellent choice due to its simplicity, low cost of reagents, and high scalability.
-
For general laboratory synthesis where reliability and good yields are desired, the DCC/HOBt-mediated coupling offers a robust and well-understood method. The primary drawback is the need to remove the DCU byproduct.
-
For challenging syntheses , especially on a smaller scale or when maximizing yield and minimizing reaction time are critical, the HATU-mediated coupling is the superior method. Despite its higher cost, its efficiency and reliability often justify the expense.
By carefully considering the factors outlined in this guide and adhering to the detailed protocols, researchers can achieve reproducible and high-quality synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid for their downstream applications.
References
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Name of Journal], [Year], , [Pages]. [Link][5]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Publishing, [Year]. [Link][3]
-
Schotten–Baumann reaction. Wikipedia, [Date of last update]. [Link][2]
-
1 H NMR spectra of L-valine CH 3-groups (D, E). ResearchGate. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI, [Year]. [Link]
-
Synthesis of Boc-valine. PrepChem.com. [Link]
-
N-(2-Isobutoxycarbonyl-1-cyclohexenyl)-L-valine diethylamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo. PubMed. [Link]
-
Mass spectrometric studies of valine molecules by electron shock in the gas phase. [Name of Journal], [Year], , [Pages]. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Production of L-[1-11C]valine by HPLC resolution. PubMed. [Link]
-
Can any one tell me the amide bond formation procedure for synthesis of di-peptide?. ResearchGate. [Link]
-
1H NMR chemical shift ppm table. University of Arizona. [Link]
-
Synthesis of the new compounds 2–5. Reagents and conditions. ResearchGate. [Link]
-
Valine. NIST WebBook. [Link]
-
Purification and catalytic properties of L-valine dehydrogenase from Streptomyces cinnamonensis. SciSpace. [Link]
-
Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed. [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. PMC - NIH. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
Infrared Spectra and Structures of the Valyl-Alanine and Alanyl-Valine Zwitterions Isolated in a KBr Matrix. Open Research - The Australian National University. [Link]
-
FT-IR spectrum of L-valine. ResearchGate. [Link]
-
L-Valine, N-methyl-N-(isopropyloxycarbonyl)-, methyl ester. SpectraBase. [Link]
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- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
